N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide
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Overview
Description
N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide: is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of 4,5-dimethoxy-2-methylphenyl to introduce nitro groups, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with 2,5-dimethylphenylsulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Acetylation: Finally, the sulfonamide intermediate undergoes acetylation with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sodium alkoxides, and other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used as a precursor in organic synthesis and has similar structural features.
4-Chloromethcathinone: A stimulant drug with a related chemical structure.
2-Methyltetrahydrofuran: Used as a solvent in chemical reactions and has similar functional groups.
Uniqueness
N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-12-6-7-13(2)18(8-12)27(23,24)20-11-19(22)21-15-10-17(26-5)16(25-4)9-14(15)3/h6-10,20H,11H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVPCDHPNBWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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